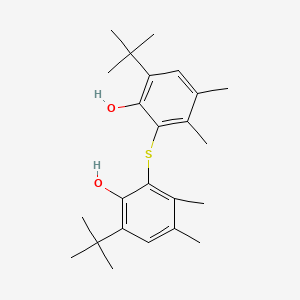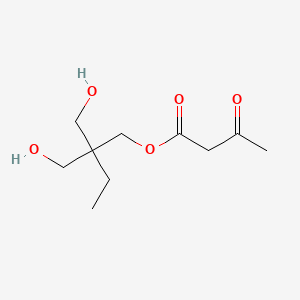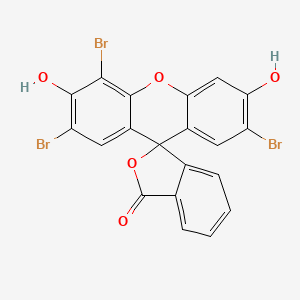
2',4',7'-Tribromofluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’,7’-Tribromofluorescein is a brominated derivative of fluorescein, a synthetic organic compound. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research. The compound has the molecular formula C20H9Br3O5 and is characterized by the presence of three bromine atoms attached to the fluorescein core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’,4’,7’-Tribromofluorescein is synthesized by the bromination of fluorescein. The process involves the reaction of fluorescein with elemental bromine in an acidic medium. The reaction conditions typically include:
Solvent: Acetic acid or a similar solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of 2’,4’,7’-Tribromofluorescein follows a similar bromination process but on a larger scale. The fluorescein is first synthesized by the acid condensation of resorcinol and phthalic anhydride. The resulting fluorescein is then purified and subjected to bromination using elemental bromine .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,4’,7’-Tribromofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove bromine atoms, converting the compound back to fluorescein or other derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxidized forms of fluorescein.
Reduction Products: Fluorescein or partially debrominated derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2’,4’,7’-Tribromofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent marker.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied as a dye in textiles and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of 2’,4’,7’-Tribromofluorescein involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of the xanthene core, which absorbs light and emits fluorescence. The bromine atoms enhance the compound’s stability and fluorescence intensity. In biological systems, it binds to cellular components, allowing for visualization under a fluorescence microscope .
Vergleich Mit ähnlichen Verbindungen
2’,4’,5’,7’-Tetrabromofluorescein: Another brominated derivative with four bromine atoms.
2’,7’-Dichlorofluorescein: A chlorinated derivative with two chlorine atoms.
4’,5’-Dibromofluorescein: A brominated derivative with two bromine atoms.
Uniqueness: 2’,4’,7’-Tribromofluorescein is unique due to its specific bromination pattern, which provides distinct fluorescence properties and stability compared to other derivatives. Its applications in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
25709-84-6 |
|---|---|
Molekularformel |
C20H9Br3O5 |
Molekulargewicht |
569.0 g/mol |
IUPAC-Name |
2',4',7'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChI-Schlüssel |
YFBTZAGTQHZDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


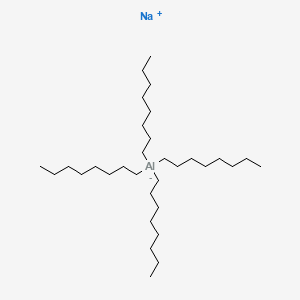
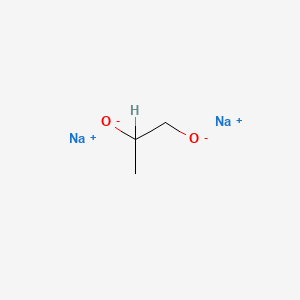

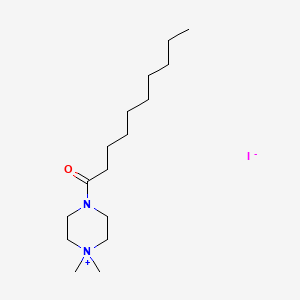
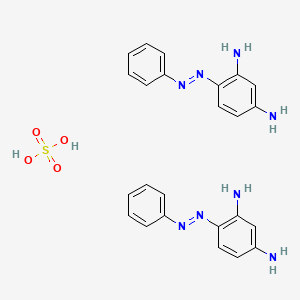
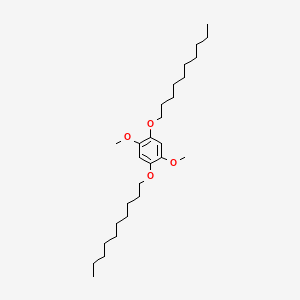

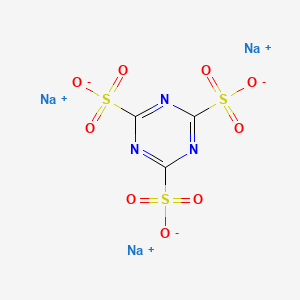

![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
